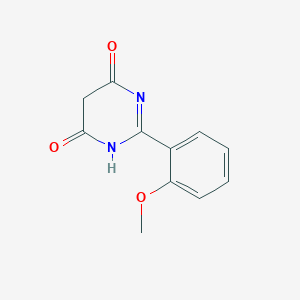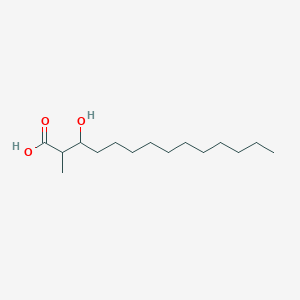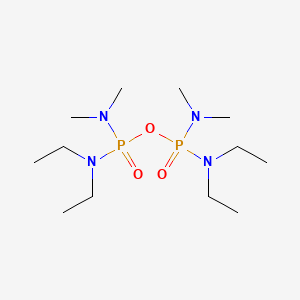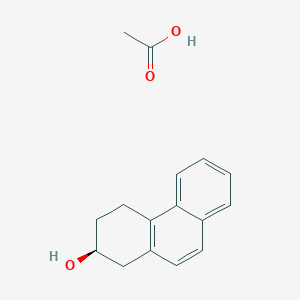
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol is a compound that combines the properties of acetic acid and a tetrahydrophenanthrenol derivative. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The tetrahydrophenanthrenol derivative is a complex organic compound that contains a phenanthrene ring system, which is a polycyclic aromatic hydrocarbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves several steps. One common method is the catalytic hydrogenation of phenanthrene to produce tetrahydrophenanthrene, followed by the hydroxylation of the tetrahydrophenanthrene to introduce the hydroxyl group at the 2-position. The final step involves the esterification of the hydroxyl group with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol using the Monsanto process or the Cativa process. These processes use a rhodium or iridium catalyst, respectively, to convert methanol and carbon monoxide into acetic acid. The tetrahydrophenanthrenol derivative can be produced through catalytic hydrogenation and hydroxylation reactions, as mentioned earlier.
化学反应分析
Types of Reactions
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the phenanthrene ring further.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenanthrene ring system can interact with hydrophobic regions of proteins and membranes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH and ionic environment.
相似化合物的比较
Similar compounds to acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol include other hydroxylated phenanthrene derivatives and acetic acid esters. Compared to these compounds, this compound is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- 1,2,3,4-tetrahydrophenanthren-2-ol
- Acetic acid;1,2,3,4-tetrahydrophenanthren-2-yl ester
- Phenanthrene-2-ol
- Acetic acid;phenanthren-2-yl ester
属性
CAS 编号 |
64036-30-2 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol |
InChI |
InChI=1S/C14H14O.C2H4O2/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14;1-2(3)4/h1-6,12,15H,7-9H2;1H3,(H,3,4)/t12-;/m0./s1 |
InChI 键 |
IMYGPODTWWECTL-YDALLXLXSA-N |
手性 SMILES |
CC(=O)O.C1CC2=C(C[C@H]1O)C=CC3=CC=CC=C23 |
规范 SMILES |
CC(=O)O.C1CC2=C(CC1O)C=CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


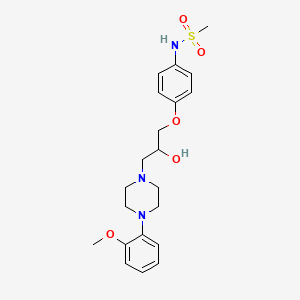
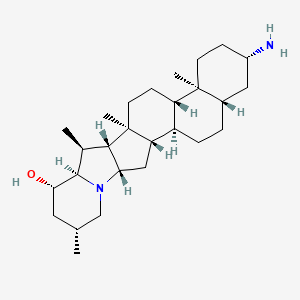

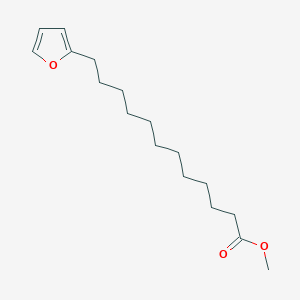

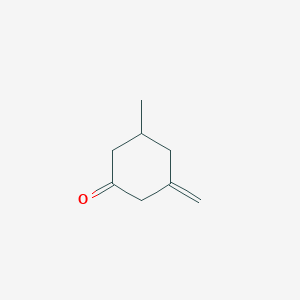
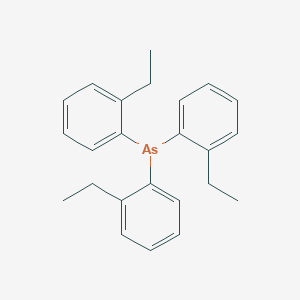
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)

